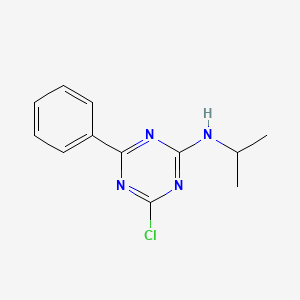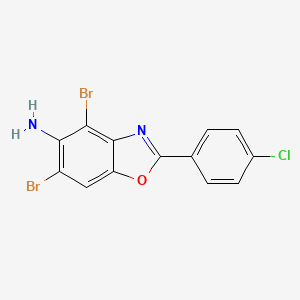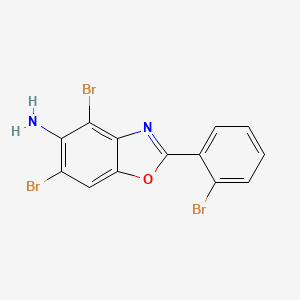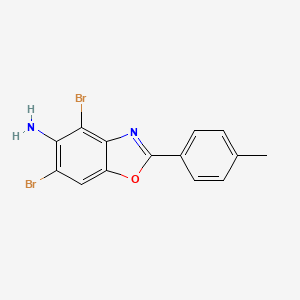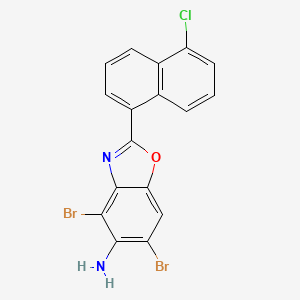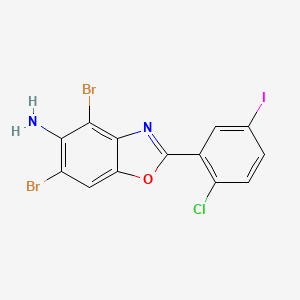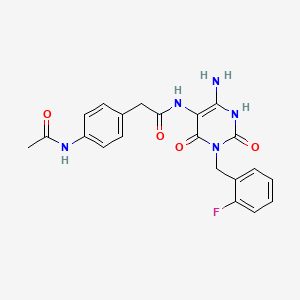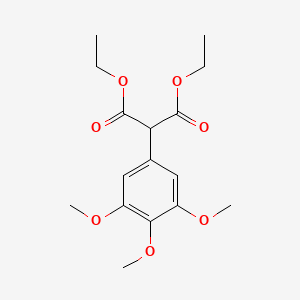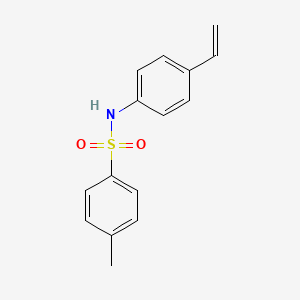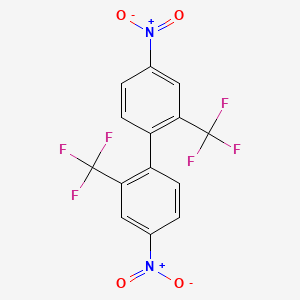
2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl
Descripción general
Descripción
“2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl” is a compound that is part of a broader class of fluorinated aromatic compounds. These compounds are characterized by the presence of trifluoromethyl groups attached to a biphenyl structure . The presence of fluorine atoms significantly alters the physical and chemical properties of these compounds, making them of interest in various applications, including materials science and organic synthesis.
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of trifluoromethyl groups into aromatic rings. For instance, the synthesis of novel fluorinated aromatic diamine monomers is achieved by coupling reactions followed by reduction processes . Similarly, the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles from tetrakis(trifluoromethyl)-1,3-dithietane involves reactions with bifunctional compounds . These synthetic routes highlight the versatility of fluorinated compounds and the complexity of their synthesis.Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the trifluoromethyl groups. These groups are highly electronegative, which can lead to electron delocalization and affect bond lengths and angles within the molecule . The two fluoromethyl groups have strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Chemical Reactions Analysis
Fluorinated aromatic compounds participate in various chemical reactions, often exhibiting unique reactivity due to the influence of the trifluoromethyl groups. For example, 2,4-bis(trifluoromethyl)phenylboronic acid catalyzes dehydrative amidation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction mechanism. Additionally, bis(2,4,6-tris(trifluoromethyl)phenyl) derivatives of arsenic and antimony have been synthesized, demonstrating the reactivity of these compounds with different elements.Physical And Chemical Properties Analysis
“2,2’-Bis(trifluoromethyl)-4,4’-dinitrobiphenyl” is a solid crystalline substance with a white to off-white powder or crystal appearance . It has a high melting point and is sparingly soluble in water but readily dissolves in organic solvents . The two fluoromethyl groups have strong electron withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Diisocyanates : 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl is used in synthesizing diisocyanates. The process involves heating chloro- or iodo-nitrobenzotrifluorides with copper and further reactions to produce diisocyanates with potential applications in various chemical industries (Maki & Inukai, 1972).
Polymer Synthesis : It has been utilized in the synthesis of novel poly(arylene ether)s, which have applications in fuel cell technology. This involves a step-growth polycondensation process and is essential in developing advanced materials for energy applications (Schönberger, Chromik, & Kerres, 2009).
Pharmaceutical and Biomedical Applications
Amidation Catalyst : In pharmaceutical synthesis, it acts as a catalyst for dehydrative amidation between carboxylic acids and amines, a crucial reaction for peptide and drug synthesis (Wang, Lu, & Ishihara, 2018).
Preparation of Heterocycles : The compound is pivotal in preparing 2,2-Bis(trifluoromethyl)-1,3-heterocycles, offering insights into the synthesis of potentially biologically active molecules (Kitazume & Ishikawa, 1974).
Material Science and Engineering
Polyimide Synthesis : Its derivatives are used in creating high-performance polyimides, which are vital in electronics and aerospace industries for their thermal stability and mechanical properties (Yang, Hsiao, & Chen, 2002).
Optical Materials : In the field of optics, it is used to synthesize materials with low dielectric constants and high optical transparency, essential for optical communication and electronic devices (Liu et al., 2017).
Liquid Crystal Polymers : The compound contributes to the development of main-chain/side-chain liquid crystalline polyesters for display technologies, indicating its importance in the electronics and display industries (Ruan et al., 2002).
Energy and Environmental Applications
Fuel Cell Membranes : Derivatives of this compound are used in creating membranes for fuel cells, showcasing its role in sustainable energy technologies (Schönberger, Chromik, & Kerres, 2009).
Advanced Photovoltaic Materials : Its applications extend to the development of photovoltaic materials, underscoring its potential in renewable energy solutions (Wang, Lu, & Ishihara, 2018).
Environmental Sensing : Derivatives of 2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl have been explored for environmental sensing applications, highlighting its versatility in sensor technology (Kitazume & Ishikawa, 1974).
Mecanismo De Acción
The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile 5. The 3,5-bis(trifluoromethyl)benzamide 5a, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate 5b, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes serious eye irritation, and may be harmful if inhaled or absorbed through skin . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .
Propiedades
IUPAC Name |
4-nitro-1-[4-nitro-2-(trifluoromethyl)phenyl]-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O4/c15-13(16,17)11-5-7(21(23)24)1-3-9(11)10-4-2-8(22(25)26)6-12(10)14(18,19)20/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMVQGPUTBIFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463930 | |
| Record name | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bis(trifluoromethyl)-4,4'-dinitrobiphenyl | |
CAS RN |
641-98-5 | |
| Record name | 2,2'-bis(trifluoromethyl)-4,4'-dinitrobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benz[a]anthracene-7,12-dione, 4-bromo-](/img/structure/B3055272.png)
